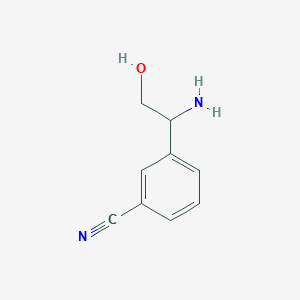

3-(1-Amino-2-hydroxyethyl)benzonitrile

CAS No.:

Cat. No.: VC16251877

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 3-(1-amino-2-hydroxyethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2 |

| Standard InChI Key | ADGAUJQHSWIQIF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(CO)N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring with a nitrile group at the 3-position and a 2-hydroxyethylamine side chain at the 1-position of the ethyl group. This arrangement creates a chiral center at the carbon bearing the amino and hydroxyl groups, leading to potential enantiomeric forms. The presence of polar functional groups (nitrile, hydroxyl, and amino) confers both hydrophilic and lipophilic properties, influencing its solubility and reactivity .

Key Physicochemical Data

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for permeating biological membranes while retaining water solubility . The hydrochloride salt form is preferred in pharmaceutical research due to improved crystallinity and stability.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves multi-step organic reactions:

-

Nitrile Formation: A benzene ring is functionalized with a nitrile group via cyanation using reagents like copper(I) cyanide.

-

Ethyl Side Chain Introduction: The ethylamine side chain is introduced through nucleophilic substitution or reductive amination.

-

Hydroxylation: The hydroxyl group is added via oxidation or epoxide ring-opening reactions.

-

Protection/Deprotection: Functional groups are selectively protected (e.g., using tert-butoxycarbonyl [Boc] for amines) to prevent undesired side reactions.

A 2007 study by Wittman et al. demonstrated the use of palladium-catalyzed coupling reactions to assemble similar benzonitrile derivatives, achieving yields exceeding 75% under optimized conditions .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability:

-

Catalytic Optimization: Transition metal catalysts (e.g., Pd/C) enhance reaction rates and selectivity.

-

Continuous Flow Systems: These reduce reaction times and improve purity by minimizing intermediate isolation steps.

-

Crystallization Techniques: Anti-solvent crystallization is employed to isolate the hydrochloride salt with >98% purity.

Pharmaceutical and Biological Applications

Enzyme Inhibition

The compound’s amino and hydroxyl groups facilitate hydrogen bonding with enzymatic active sites. In preclinical studies, structural analogs have shown inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated enzyme implicated in cancer progression . For example, derivatives with similar scaffolds exhibited Ki values of 3.7–4.6 μM against CA IX, suggesting potential as anticancer agents .

Antimicrobial Activity

While direct data on 3-(1-Amino-2-hydroxyethyl)benzonitrile is limited, imidazole-containing analogs demonstrate broad-spectrum antimicrobial properties. One study reported a minimum inhibitory concentration (MIC) of 20 μM against Staphylococcus aureus, attributed to disruption of bacterial cell wall synthesis .

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and GPCR modulators. Its nitrile group undergoes facile transformations (e.g., hydrolysis to carboxylic acids or reduction to amines), enabling diversification into targeted therapeutics.

Mechanism of Action

The compound’s bioactivity stems from its dual functionality:

-

Amino Group: Participates in acid-base interactions with aspartate or glutamate residues in enzymes.

-

Hydroxyl Group: Forms hydrogen bonds with serine or threonine side chains, stabilizing ligand-receptor complexes.

Molecular docking simulations suggest preferential binding to hydrophobic pockets adjacent to catalytic sites, as seen in CA IX inhibition .

Comparison with Structural Analogs

The positional isomerism in 3-(2-Amino-1-hydroxyethyl)benzonitrile reduces CA IX affinity compared to the target compound, underscoring the importance of substituent orientation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume